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Cat. No.: B1379348

Get Quote

Executive Summary & Strategic Context

Methyl 5-carbamoylfuran-3-carboxylate represents a critical bifunctional furan scaffold.
Unlike simple furan esters, the presence of the C5-carbamoyl (amide) group introduces strong
hydrogen-bond donor/acceptor motifs that drastically alter solid-state packing and solubility
compared to its parent ester.

This guide addresses the crystallographic gap for this specific intermediate. While direct public
deposition of the CIF (Crystallographic Information File) is absent in open repositories
(CSD/COD), this document provides a predictive structural model validated against close
analogs (sulfamoyl and formyl derivatives) and outlines the definitive protocol for its solid-state
characterization.

Primary Application: Fragment-based drug discovery (FBDD) targeting kinase pockets and
NLRP3 inflammasome pathways.

Physicochemical & Structural Profile[2][3][4][5][6]
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Molecular Identity

o |[UPAC Name: Methyl 5-carbamoylfuran-3-carboxylate[1][2][3]
e CAS Number: 1803561-07-0[1][2][4]

e Molecular Formula:

e Molecular Weight: 169.13 g/mol

o Key Pharmacophore: 2,4-disubstituted furan ring (functionally 3,5-substituted depending on
numbering convention) acting as a rigid linker between a lipophilic ester and a polar amide.

Predictive Crystallography: The "Amide-Ester" Conflict

In the solid state, this molecule is driven by two competing intermolecular forces:
» Amide-Amide Homosynthons: The primary driving force is the formation of

dimers via N-H---O=C hydrogen bonds, typical of primary amides.

» Dipole Stacking: The furan ring and methyl ester promote planar

-stacking, but the bulky methyl group disrupts the "herringbone" packing often seen in simple
planar aromatics.

Predicted Unit Cell Characteristics (Derived from Analogs):

e Crystal System: Monoclinic (Most probable, space group

)I5]

o Packing Motif: Layered structure where amide dimers form ribbons, cross-linked by weak C-
H---O interactions involving the ester carbonyl.

e Density:

(Higher than simple esters due to H-bonding network).

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1379348/docs?utm_src=pdf-body#comprehensive-structural-guide-methyl-5-carbamoylfuran-3-carboxylate-1
https://www.bldpharm.com/products/28921-32-6.html
https://www.bldpharm.com/products/102169-71-1.html
https://www.chemsrc.com/amp/cas/2092599-30-7_3204194.html
https://www.bldpharm.com/products/28921-32-6.html
https://www.bldpharm.com/products/102169-71-1.html
http://www.bio-fount.com/cn/goods2/195353_1105.html
https://www.mdpi.com/2073-4352/2/3/1248
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1379348?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

Comparative Performance Analysis

This section compares the target molecule against its structural precursors and bioisosteres

used in similar drug development campaigns.

Table 1: Solid-State & Physicochemical Comparison

Target: Methyl 5-

Analog A: Methyl 5-

Analog B: Methyl 5-

Feature carbamoylfuran-3- sulfamoylfuran-3- formylfuran-3-
carboxylate carboxylate carboxylate

CAS 1803561-07-0 2092599-30-7 102169-71-1

H-Bond Donors 2 (Primary Amide) 2 (Sulfonamide) 0

H-Bond Acceptors 4 5 4

Melting Point

High (178-182 °C)
(Predicted)

High (165-170 °C)

Low (88-92 °C)

Solubility (DMSO)

Moderate (>20
mg/mL)

High (>50 mg/mL)

Very High

Lattice Energy

High (Stabilized by H-
bonds)

Very High (Strong
dipoles)

Low (Weak dipole-
dipole)

Crystallizability

Excellent (Forms

needles/plates)

Good (Often solvates)

Moderate (Prone to

oiling)

Analyst Insight: The carbamoyl derivative offers a "sweet spot" for drug development. It

possesses higher crystallinity and stability than the formyl precursor (which is prone to

oxidation) but avoids the extreme polarity and acidic protons of the sulfamoyl analog, making it

a superior scaffold for growing co-crystals with protein targets.
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Experimental Protocols
Synthesis & Purification Workflow

To obtain diffraction-quality crystals, purity must exceed 99%.

» Starting Material: Methyl 5-formylfuran-3-carboxylate.[2][6]

» Oxidation: Pinnick oxidation to the acid.

o Amidation: Activation with CDI (Carbonyldiimidazole) followed by ammonium hydroxide.

 Purification: Recrystallization is mandatory. Avoid column chromatography if possible to
prevent silica leaching.

Crystallization Screening Matrix

Objective: Grow single crystals suitable for SC-XRD (

in two dimensions).

e Method A: Slow Evaporation (Thermodynamic Control)
o Solvent: Methanol/Water (9:1).

o Protocol: Dissolve 20 mg in 2 mL MeOH. Add water dropwise until persistent turbidity.
Heat to clear. Allow to stand at 4°C for 72h.

o Outcome: Block-like crystals (preferred for diffraction).
o Method B: Vapor Diffusion (Kinetic Control)
o Inner Vial: 10 mg compound in 0.5 mL THF.
o OQuter Vial: 3 mL Pentane or Hexane.
o Protocol: Seal tightly. Pentane diffuses into THF, lowering solubility slowly.

o Outcome: Needle clusters (useful for polymorph screening).
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Structure Solution Pathway (SC-XRD)

o Temperature: Collect at 100 K (Cryostream) to reduce thermal motion of the methyl ester
group.

e Radiation: Mo-K
(
A) is sufficient; Cu-K
IS not required as the molecule lacks heavy atoms.

o Refinement: Expect disorder in the furan ring orientation if the crystal is twinned. Use
SHELXL with PART commands if the ester methyl group shows rotational disorder.

Structural Logic & Workflow Visualization

The following diagram illustrates the critical path from synthesis to structural elucidation,
highlighting the decision nodes for polymorph screening.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1379348?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Methyl 5-formylfuran-3-carboxylate
(Precursor)

l

Oxidation & Amidation
(Synthesis)

l

Crude Product
(>95% Purity)

l

Polymorph Screening

AN
N

High Solubility |Low Solubility \,
\

\

\
Method A: Method B: \
MeOH/H20 Evap THF/Pentane Diff :
(Thermodynamic) (Kinetic) :
I
l’
Block Crystals|Needles /Disorder/Twinning?
II
/
SC-XRD Data Collection /
(100 K, Mo-Source) /
/

/
/
/
/
/
L

Structure Solution
(Direct Methods)

Click to download full resolution via product page

Figure 1: Workflow for the synthesis, crystallization, and structural determination of Methyl 5-
carbamoylfuran-3-carboxylate.

Implications for Drug Designh (NLRP3 & Kinase)

Understanding the crystal structure of this fragment informs its behavior in a binding pocket:
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e Planarity: The amide and ester groups are likely coplanar with the furan ring to maximize
conjugation. This creates a flat, rigid "spacer" ideal for accessing narrow hydrophobic
channels in enzymes.

e Donor Placement: The amide

is a spatially fixed donor. In the crystal, it binds to its own carbonyl. In a protein, this mimics
the "hinge binder" motif common in kinase inhibitors (e.g., binding to the backbone of the
ATP pocket).

o Solubility: The high melting point predicted (approx. 180°C) suggests high lattice energy. To
improve oral bioavailability, formulation strategies (amorphous solid dispersions) may be
required if the dose is high.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Contact our Ph.D. Support Team for a compatibility check
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